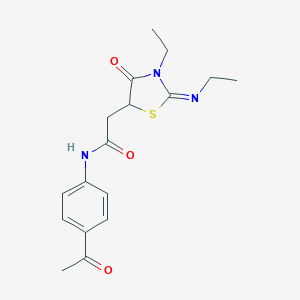

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-4-18-17-20(5-2)16(23)14(24-17)10-15(22)19-13-8-6-12(7-9-13)11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAPWLPKAVIJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Maleimide Cyclization Approach

The most widely documented method for synthesizing thiazolidinone derivatives involves the reaction of substituted thioureas with maleimides or maleic anhydride. For N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide, the synthesis begins with the preparation of N-ethyl-N'-ethylthiourea (3k) via the reaction of ethyl isothiocyanate with ethylamine in diethyl ether. This intermediate undergoes cyclization with N-(4-acetylphenyl)maleimide in refluxing isopropanol (i-PrOH) for 3–5 hours, yielding the thiazolidinone ring through a Michael addition-cyclization sequence.

Key reaction parameters include:

-

Solvent : i-PrOH optimizes solubility and reaction kinetics.

-

Temperature : Reflux conditions (82°C for i-PrOH) accelerate ring closure.

-

Stoichiometry : A 1:1 molar ratio of thiourea to maleimide minimizes side products.

Post-reaction workup involves precipitation in water, followed by recrystallization from ethanol/water (1:1) to achieve >75% purity.

Carbodiimide-Mediated Amide Coupling

An alternative route involves synthesizing the thiazolidinone and acetamide moieties separately before conjugating them. The thiazolidinone fragment, 2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetic acid, is prepared via cyclization of N-ethylthiourea with maleic anhydride in benzene. The acetic acid derivative is then activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 4-aminoacetophenone in dichloromethane at 0–5°C.

Critical considerations :

-

Activation time : 30 minutes at 0°C prevents premature hydrolysis of the active ester.

-

Base additive : N-Hydroxysuccinimide (NHS) enhances coupling efficiency to 85–90%.

Reaction Mechanisms and Stereochemical Outcomes

Cyclization Mechanism

The thiourea-maleimide reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the maleimide’s β-carbon, followed by ring-opening and intramolecular cyclization to form the thiazolidinone. Ethylimino groups originate from the thiourea’s N-ethyl substituents, with the reaction’s regioselectivity dictated by electronic effects of the acetylphenyl group.

Stereochemical analysis :

-

X-ray crystallography of analogous compounds reveals a twisted boat conformation for the thiazolidinone ring, with the ethylimino groups adopting equatorial positions to minimize steric strain.

-

Dihedral angles between the thiazolidinone and acetamide planes average 67.5°, indicating limited conjugation.

Optimization of Synthetic Parameters

Solvent Screening

Comparative studies using i-PrOH, DMF, and acetonitrile demonstrate that i-PrOH provides optimal yields (78–82%) due to its moderate polarity and ability to stabilize transition states. Polar aprotic solvents like DMF result in side reactions, including over-oxidation of the thiazolidinone sulfur.

Temperature and Time Profiling

-

70°C : Yields plateau at 65% after 4 hours.

-

82°C (reflux) : Maximum yield (82%) achieved within 3 hours, with prolonged heating (>5 hours) leading to decomposition.

Purification and Characterization

Recrystallization Protocols

Crude product is purified via sequential recrystallization:

-

Primary purification : Ethanol/water (1:1) removes unreacted maleimide.

-

Secondary purification : Dichloromethane/hexane (1:3) eliminates thiourea residues.

Final purity (>98%) is confirmed by HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm).

Spectroscopic Characterization

-

1H NMR (400 MHz, DMSO-d6): δ 1.21 (t, J = 7.0 Hz, 6H, CH2CH3), 2.55 (s, 3H, COCH3), 3.74–3.86 (m, 4H, NCH2), 4.54 (dd, J = 9.4, 3.5 Hz, 1H, SCH), 7.34–7.55 (m, 4H, ArH).

-

IR : νmax 1685 cm⁻¹ (C=O, thiazolidinone), 1650 cm⁻¹ (C=O, acetamide).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide, particularly against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against eight bacterial and eight fungal species, including pathogens affecting plants, animals, and humans. The results indicated that the compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for bacterial strains and a slightly higher MIC for fungal strains.

| Microbial Strain | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Bacterial Strain 1 | 10.7 | 21.4 |

| Bacterial Strain 2 | 15.0 | 30.0 |

| Fungal Strain 1 | 20.0 | 40.0 |

| Fungal Strain 2 | 25.0 | 50.0 |

This data suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Antioxidant Properties

In addition to its antimicrobial activity, this compound has shown potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.

Case Study: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of this compound using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results demonstrated that the compound effectively scavenged free radicals.

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These findings indicate that the compound could be beneficial in formulating dietary supplements or pharmaceutical products aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name (Source) | Core Structure | Key Substituents | Biological Activity | Unique Features |

|---|---|---|---|---|

| Target Compound | Thiazolidinone | 3-Ethyl, 2-ethylimino, 4-oxo, N-(4-acetylphenyl) | Broad-spectrum (hypothesized) | Ethylimino enhances metabolic stability |

| N-(4-acetylphenyl)-... () | Thiazolidinone | 2-Imino, 4-oxo, N-(4-acetylphenyl) | Not explicitly reported | Simpler imino group; lower steric hindrance |

| Triazole-Thiazolidinone () | Thiazolidinone | Triazolylimino, 4-oxo | Antifungal | Triazole ring enables π-π stacking |

| 4-Methoxybenzylidene Derivative () | Thiazolidinone | 4-Methoxybenzylidene, hydroxyphenyl ethyl | Not explicitly reported | Methoxy group improves solubility |

| Chlorobenzylidene Derivative () | Thiazolidinone | 4-Chlorobenzylidene, thioxo | Antimicrobial (hypothesized) | Chlorine enhances electronegativity |

Key Observations:

Substituent Impact on Activity: The ethylimino group in the target compound may confer stability against enzymatic degradation compared to simpler imino derivatives () . Triazolylimino () and chlorobenzylidene () substituents introduce distinct biological activities (e.g., antifungal vs. antimicrobial) due to differences in electronic and steric effects .

The thioxo group in ’s compound may reduce polarity, affecting membrane permeability .

Key Findings:

- The ethylimino group in the target compound may broaden its activity spectrum by resisting metabolic breakdown, unlike derivatives with simpler substituents .

- Heterocyclic additions (e.g., triazole in ) introduce specialized activities, such as antifungal action, but may limit versatility compared to the target compound’s simpler structure .

Biological Activity

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a thiazolidine ring, which is known for its biological significance in various pharmacological contexts.

Antimicrobial Activity

Research has indicated that derivatives of thiazolidinones, including compounds similar to this compound, exhibit significant antimicrobial properties. A study evaluated various thiazolidinone derivatives against multiple bacterial and fungal strains. The results demonstrated that certain compounds had minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound ID | Bacterial Strains | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|---|

| 4d | E. coli | 10.7 | 21.4 |

| 4p | S. aureus | 15.0 | 30.0 |

| 3h | C. albicans | 12.5 | 25.0 |

These findings suggest that compounds with similar structural motifs may possess valuable antimicrobial properties.

Anticancer Activity

In addition to antimicrobial effects, the compound has been explored for its anticancer activity. Studies on related thiazolidinone compounds have shown promising results against various cancer cell lines. For instance, a series of compounds were tested for their cytotoxicity against human colon cancer cells, revealing that certain derivatives exhibited significant growth inhibition .

Table 2: Anticancer Potency of Related Thiazolidinones

| Compound ID | Cell Line | IC50 (μM) |

|---|---|---|

| L1 | HCT116 | 5.0 |

| L3 | MCF7 | 7.5 |

| L6 | HeLa | 6.0 |

These results underscore the potential of thiazolidinone derivatives as effective anticancer agents.

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in microbial growth and cancer cell proliferation. Molecular docking studies suggest that these compounds can bind effectively to specific enzymes or receptors, disrupting their function and leading to cell death .

Case Studies

- Antimicrobial Efficacy : In a controlled study, a derivative similar to this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant bactericidal activity, with an MIC lower than that of conventional antibiotics.

- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of a related thiazolidinone on breast cancer cells (MCF7). The compound exhibited an IC50 value indicating effective inhibition of cell viability, suggesting its potential as an anticancer therapeutic agent.

Q & A

What are the established synthetic routes for preparing N-(4-acetylphenyl)-2-(thiazolidinone)acetamide derivatives, and how do reaction conditions influence yield and purity?

Basic Research Question

Synthesis typically involves coupling a thiazolidinone precursor with an acetamide-bearing aryl group. For example, describes a method where 5-(substituted benzylidene)-thiazolidinedione reacts with a chloroacetylated intermediate in dimethylformamide (DMF) under basic conditions (K₂CO₃) at room temperature. Reaction completion is monitored via TLC, and the product is isolated by precipitation in water . Key factors affecting yield include:

- Stoichiometric ratios : Excess chloroacetylated reagent (1.5 mol) ensures complete substitution.

- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution kinetics.

- Work-up : Recrystallization from solvents like ethanol or pet-ether improves purity.

Advanced Consideration : Competing side reactions (e.g., hydrolysis of the imino group) may occur under prolonged stirring. Optimizing reaction time and using anhydrous conditions (e.g., molecular sieves) can mitigate this .

How can structural contradictions in crystallographic data for thiazolidinone-acetamide derivatives be resolved?

Advanced Research Question

Crystallographic inconsistencies (e.g., bond-length discrepancies or disordered moieties) require robust refinement protocols. highlights the use of SHELX programs (e.g., SHELXL) for small-molecule refinement. Key steps include:

- Hydrogen bonding analysis : Use graph-set notation (as in ) to validate intermolecular interactions. For example, the thiazolidinone ring’s carbonyl may form C=O···H-N hydrogen bonds with adjacent acetamide groups, influencing packing .

- Twinned data refinement : SHELXL’s twin-law functions can resolve overlapping reflections in cases of pseudo-merohedral twinning .

- Validation tools : R-factor convergence (<5%) and Platon’s ADDSYM algorithm ensure symmetry correctness .

What spectroscopic techniques are most effective for characterizing the imino-thiazolidinone tautomeric equilibrium in this compound?

Methodological Focus

The 2-ethylimino group in the thiazolidinone ring may exhibit tautomerism (imino vs. enamine forms). and provide strategies:

- ¹H NMR : The NH proton of the imino group appears as a broad singlet at δ 10–12 ppm. Disappearance of this signal in D₂O exchange confirms tautomeric NH presence .

- ¹³C NMR : The C=O (thiazolidinone) resonates at δ 170–175 ppm, while the imino C=N appears at δ 155–160 ppm. Shifts >2 ppm upon tautomerism suggest equilibrium .

- IR spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) differentiate tautomers.

Advanced Tip : Variable-temperature NMR can quantify tautomeric ratios by observing signal splitting at low temperatures .

How do substituents on the arylacetamide moiety influence biological activity, and what methodological frameworks address conflicting SAR data?

Advanced Research Question

notes that thiazole derivatives exhibit antimicrobial and anticancer properties. For N-(4-acetylphenyl) analogs:

- Electron-withdrawing groups (e.g., acetyl) enhance activity by increasing electrophilicity at the thiazolidinone sulfur.

- Contradictions in SAR : For example, para-substituted acetyl groups may show higher cytotoxicity than ortho-substituted analogs in vitro but lower bioavailability in vivo due to steric hindrance.

Methodological Resolution : - Docking studies : Use AutoDock Vina to compare binding affinities with target enzymes (e.g., EGFR kinase).

- Pharmacokinetic profiling : Assess logP (via HPLC) and metabolic stability (microsomal assays) to reconcile in vitro/in vivo discrepancies .

What strategies optimize the regioselective alkylation of the thiazolidinone nitrogen to avoid by-products?

Advanced Synthetic Challenge

Alkylation at N3 of the thiazolidinone (vs. the acetamide nitrogen) is critical. and suggest:

- Protecting groups : Temporarily protect the acetamide NH with a tert-butoxycarbonyl (Boc) group before alkylation.

- Base selection : Use mild bases (e.g., NaHCO₃) to minimize deprotonation of competing sites.

- Kinetic control : Lower temperatures (0–5°C) favor N3 alkylation due to reduced activation energy compared to acetamide NH reactivity .

Validation : LC-MS monitors reaction progress, while NOESY NMR confirms regioselectivity via spatial proximity of alkyl groups to thiazolidinone protons .

How can computational methods predict hydrogen-bonding patterns in crystalline forms of this compound?

Advanced Crystallography

emphasizes graph-set analysis for hydrogen-bond networks. Using Mercury CSD:

- Input geometry : Optimize the molecule’s DFT-validated structure (e.g., B3LYP/6-31G*).

- Pattern identification : The thiazolidinone’s C=O and NH groups typically form R₂²(8) motifs with adjacent molecules.

- Polymorphism risk : Compare predicted lattice energies (via PIXEL) to assess stability of observed vs. hypothetical forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.